molecular formula C10H13BrClN B13038784 3-[(3-Bromophenyl)methyl]azetidine hydrochloride

3-[(3-Bromophenyl)methyl]azetidine hydrochloride

Cat. No.: B13038784
M. Wt: 262.57 g/mol
InChI Key: LCYTXGHIKYBGDU-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)methyl]azetidine hydrochloride is a chemical intermediate of interest in pharmaceutical research for developing novel therapeutics. Its structure, featuring an azetidine ring linked to a brominated aromatic system, makes it a valuable scaffold for constructing potential drug candidates. Research indicates that azetidine derivatives are increasingly utilized in medicinal chemistry due to their favorable physicochemical properties and role as sp3-rich scaffolds that can improve the three-dimensionality of target molecules . This compound serves as a key synthetic precursor in several research areas. One primary application is in the exploration of novel Hippo pathway inhibitors. The Hippo signaling pathway is a crucial regulator of organ size and tissue regeneration, and its dysfunction is frequently observed in human cancers . As such, core azetidine structures are investigated for their role in modulating this pathway to develop new oncology treatments . Furthermore, azetidine derivatives have demonstrated significant potential in antibacterial drug discovery. Recent studies highlight the integration of azetidine scaffolds into spirocyclic compounds that show excellent in vitro activity against Mycobacterium tuberculosis , including drug-resistant strains . The bromophenyl substituent of this compound is particularly valuable for further chemical modifications, such as cross-coupling reactions, allowing researchers to diversify the molecular structure and optimize activity for specific biological targets .

Properties

Molecular Formula

C10H13BrClN

Molecular Weight

262.57 g/mol

IUPAC Name

3-[(3-bromophenyl)methyl]azetidine;hydrochloride

InChI

InChI=1S/C10H12BrN.ClH/c11-10-3-1-2-8(5-10)4-9-6-12-7-9;/h1-3,5,9,12H,4,6-7H2;1H

InChI Key

LCYTXGHIKYBGDU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=CC(=CC=C2)Br.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(3-Bromophenyl)methyl]azetidine hydrochloride typically involves the reaction of 3-bromobenzyl chloride with azetidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-[(3-Bromophenyl)methyl]azetidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling partners. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(3-Bromophenyl)methyl]azetidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound can be used in the production of various chemical products

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Bromine in the target compound increases molecular weight and lipophilicity compared to fluorine-containing analogs (e.g., 3-((4-fluorophenoxy)methyl)azetidine HCl). This may enhance membrane permeability but reduce aqueous solubility .
  • Functional Groups : KHG26792’s naphthalene and propoxy groups contribute to its neuroprotective effects, unlike the bromophenyl group in the target compound, which lacks reported biological data .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 3-(trifluoromethyl)azetidine HCl improves metabolic stability, a feature absent in the bromophenyl analog .

Pharmacological and Functional Insights

Neuroprotective Azetidines

  • KHG26792 : Demonstrated efficacy in mitigating brain ischemia/reperfusion injury by inhibiting apoptosis, oxidative stress, and NLRP3 inflammasome activation in microglial cells. It also attenuates MPP⁺-induced cytotoxicity in neuronal cells .
  • 3-(3-Bromophenyl)azetidine HCl: No direct neuroprotective data are available, but its brominated aromatic structure may interact with aryl hydrocarbon receptors or neurotransmitter transporters, warranting further study .

Anti-Inflammatory Activity

  • KHG26792 : Suppresses LPS-induced inflammation in BV2 microglial cells by downregulating NF-κB and MAPK pathways .
  • 3-(4-Chlorophenoxy)azetidine HCl: Limited data, though chlorophenoxy groups are common in anti-inflammatory scaffolds .

Biological Activity

3-[(3-Bromophenyl)methyl]azetidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the presence of an azetidine ring and a bromophenyl substituent, this compound exhibits properties that may be beneficial in drug development, particularly as an inhibitor or modulator of specific biological targets.

  • Molecular Formula : C10H12BrN·HCl
  • Molecular Weight : 262.58 g/mol
  • Solubility : The hydrochloride form enhances water solubility, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's sulfonyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity or modulating receptor functions. This mechanism suggests its utility in targeting specific pathways involved in disease processes.

Biological Activity Overview

Research indicates that compounds with similar structures often demonstrate varied interactions based on their functional groups and stereochemistry. Interaction studies focusing on binding affinity and specificity are crucial for understanding the therapeutic potential of this compound.

Notable Biological Activities:

  • Antimicrobial Activity : Compounds structurally related to azetidines have shown significant antibacterial properties, particularly against strains such as Mycobacterium tuberculosis (Mtb) .
  • Enzyme Inhibition : The ability to inhibit specific enzymes through covalent modification is a promising avenue for drug development .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds:

Compound NameMolecular FormulaUnique Features
3-[(4-Bromophenyl)methyl]azetidine hydrochlorideC10H12BrN·HClBromine at para position; different activity profile
3-(Phenyl)methylazetidine hydrochlorideC10H13N·HClLacks halogen; potentially different reactivity
3-(Chlorophenyl)methylazetidine hydrochlorideC10H12ClN·HClChlorine substitution; may exhibit different pharmacological properties

The specific bromine substitution pattern in this compound may enhance its biological activity compared to other similar compounds, potentially leading to distinct pharmacological profiles valuable in drug development .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of azetidine derivatives, highlighting their biological activities:

  • Antibacterial Studies : A series of spirocyclic azetidines were synthesized, showing high antibacterial activity against Mtb. Some compounds had lower minimum inhibitory concentrations (MICs) than the standard antibiotic isoniazid .
  • Enzyme Inhibition Assays : Investigations into the inhibition of type III secretion systems (T3SS) by azetidine derivatives demonstrated significant potential for targeting virulence factors in Gram-negative pathogens .

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